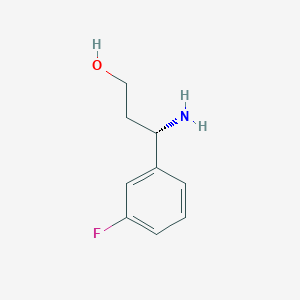

(s)-3-Amino-3-(3-fluorophenyl)propan-1-ol

Description

Significance of Chiral Amino Alcohols in Organic Synthesis and Medicinal Chemistry Research

Chiral amino alcohols are a pivotal class of organic compounds that serve as versatile building blocks and synthons in the synthesis of complex molecules. conicet.gov.arfrontiersin.org Their importance stems from the presence of two key functional groups, an amino and a hydroxyl group, attached to a chiral scaffold. This arrangement allows for a wide array of chemical transformations and the introduction of stereochemical control in synthetic pathways.

In organic synthesis, chiral amino alcohols are extensively used as chiral auxiliaries, ligands for asymmetric catalysis, and starting materials for the synthesis of natural products and other biologically active molecules. conicet.gov.ar Their ability to induce stereoselectivity in chemical reactions is crucial for the preparation of enantiomerically pure compounds, which is a critical aspect of modern drug development.

In the realm of medicinal chemistry, the amino alcohol motif is a common feature in many pharmaceutical agents. nih.govnumberanalytics.com The presence of both a hydrogen bond donor (hydroxyl and amino groups) and a hydrogen bond acceptor (the nitrogen of the amino group) allows for specific interactions with biological targets such as enzymes and receptors. The chirality of these molecules is of paramount importance, as different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicological profiles. nbinno.com Fluorinated amino alcohols, in particular, are of growing interest as the incorporation of fluorine can enhance metabolic stability, bioavailability, and binding affinity of drug candidates. numberanalytics.comprinceton.edu

Overview of the Research Landscape for (S)-3-Amino-3-(3-fluorophenyl)propan-1-ol

The research landscape for this compound is primarily centered on its role as a specialized building block for the synthesis of more complex molecules. While extensive literature on this specific compound is not widespread, its structural components suggest its utility in areas where chiral fluorinated synthons are required. The investigation of its analogs, such as (S)-3-Amino-3-phenylpropan-1-ol and other substituted derivatives, provides insight into its potential applications.

Research on similar 3-amino-3-arylpropan-1-ol structures indicates their use as key intermediates in the synthesis of pharmaceutically active compounds. For instance, derivatives of 3-amino-1-propanol are core intermediates for antidepressants like fluoxetine (B1211875) and duloxetine. This suggests that this compound could be a valuable precursor for novel therapeutic agents, with the fluorine substituent potentially conferring advantageous properties.

The synthesis of such chiral amino alcohols often involves asymmetric methodologies to establish the stereocenter with high enantiomeric purity. Common strategies include the asymmetric reduction of the corresponding β-amino ketones or the use of chiral catalysts. The development of efficient and stereoselective synthetic routes to this compound and related compounds is an active area of research in synthetic organic chemistry.

Structural Features and Stereochemical Importance of this compound for Research Applications

The molecular architecture of this compound is defined by several key features that are crucial for its application in research:

Chiral Center: The carbon atom bonded to the amino group and the 3-fluorophenyl group is a stereocenter, giving rise to two enantiomers. The (S)-configuration is crucial for specific interactions with other chiral molecules, such as biological receptors or chiral catalysts. The precise spatial arrangement of the substituents around this center dictates its biological activity and its effectiveness as a chiral auxiliary or ligand.

Amino and Hydroxyl Groups: The presence of both a primary amino group and a primary hydroxyl group provides two reactive sites for further chemical modifications. These functional groups can be involved in a variety of reactions, including acylation, alkylation, and the formation of heterocyclic rings. They are also key pharmacophoric elements that can participate in hydrogen bonding with biological targets.

3-Fluorophenyl Group: The 3-fluorophenyl substituent significantly influences the electronic properties and lipophilicity of the molecule. The fluorine atom is a strong electron-withdrawing group and can alter the pKa of the amino group. Furthermore, the substitution of hydrogen with fluorine can block metabolic pathways, leading to increased metabolic stability of molecules incorporating this moiety. This is a widely used strategy in drug design to improve pharmacokinetic profiles.

The stereochemical integrity of this compound is of utmost importance for its applications. In medicinal chemistry, the desired pharmacological effect is often associated with only one enantiomer, while the other may be inactive or even cause undesirable side effects. In asymmetric synthesis, the enantiopurity of a chiral ligand or auxiliary directly impacts the enantioselectivity of the catalyzed reaction.

Below is a data table summarizing some of the key properties of this compound.

| Property | Value |

|---|---|

| CAS Number | 1225964-62-4 |

| Molecular Formula | C9H12FNO |

| Molecular Weight | 169.20 g/mol |

| Appearance | White to yellow solid (typical) |

| Chirality | (S)-enantiomer |

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-amino-3-(3-fluorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-3,6,9,12H,4-5,11H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLXAQLZFPYYQJ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)[C@H](CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 3 Amino 3 3 Fluorophenyl Propan 1 Ol

Strategies for Stereoselective Synthesis

The primary challenge in synthesizing (S)-3-Amino-3-(3-fluorophenyl)propan-1-ol lies in the enantioselective creation of the chiral center at the C-3 position. This is typically achieved through the asymmetric reduction of a prochiral ketone precursor, such as 3-amino-1-(3-fluorophenyl)propan-1-one. Both small molecule catalysts and enzymatic systems have been developed to accomplish this transformation with high efficiency and stereoselectivity.

Asymmetric Catalysis Approaches

Asymmetric catalysis utilizes chiral catalysts to convert a prochiral substrate into a chiral product with a preference for one enantiomer. These methods are highly valued for their efficiency, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.

Spiroborate Ester Catalysts: Chiral spiroborate esters have emerged as effective catalysts for the asymmetric borane (B79455) reduction of prochiral ketones and imines. researchgate.netresearchgate.net These catalysts are often derived from chiral 1,2-aminoalcohols and are noted for their stability and ease of handling compared to other organoborane reagents. researchgate.net In the context of synthesizing this compound, a spiroborate ester catalyst would facilitate the enantioselective reduction of the carbonyl group in a precursor like 3-amino-1-(3-fluorophenyl)propan-1-one using a borane source. This approach can afford the desired (S)-amino alcohol with high optical purity. researchgate.net

BINAP-Ru Complexes: Ruthenium complexes featuring the chiral diphosphine ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) are powerful catalysts for asymmetric hydrogenation. nih.gov These complexes are particularly effective for the hydrogenation of functionalized ketones, olefins, and imines. acs.orgnih.govmdpi.com The synthesis of this compound can be envisioned via the asymmetric hydrogenation of a suitable β-aminoketone precursor. The choice of the BINAP ligand's chirality ((R)- or (S)-BINAP) dictates the stereochemical outcome of the reduction, allowing for access to either enantiomer of the product. google.com The reaction typically proceeds under hydrogen pressure and is known for its high efficiency, allowing for very low catalyst loadings (high substrate-to-catalyst ratios). nih.gov

| Substrate | Catalyst | Conditions | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Methyl 3-oxobutanoate | Ru(OCOCH₃)₂[(R)-BINAP] + 2 HCl | Methanol, H₂ (100 atm), RT | 97% | >99% (R) | nih.gov |

| Geraniol | Ru(OCOCH₃)₂[(R)-BINAP] | 95% aq. Methanol, H₂ (100 atm), 20°C | 97% | 96% (S) | acs.org |

Oxazaborolidine catalysts, famously developed by Corey, Bakshi, and Shibata (CBS), are highly effective reagents for the enantioselective reduction of prochiral ketones using a borane source. nih.gov This method, often called the CBS reduction, is one of the most reliable strategies for producing chiral secondary alcohols with predictable stereochemistry and high enantiomeric excess. The catalyst is typically formed in situ from a chiral β-amino alcohol and a borane source. nih.gov The synthesis of a related compound, (S)-3-chloro-1-phenyl-1-propanol, has been successfully achieved using a CBS catalyst, demonstrating the applicability of this methodology. nih.gov For the synthesis of the target molecule, the prochiral ketone 3-amino-1-(3-fluorophenyl)propan-1-one would be reduced in the presence of a catalytic amount of an (S)-oxazaborolidine, yielding this compound. A key challenge with these reagents can be their sensitivity to moisture. researchgate.net

Enzymatic Synthesis and Biocatalytic Transformations

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical catalysis. Enzymes and whole-cell systems can operate under mild conditions (neutral pH, room temperature) and often exhibit exquisite stereoselectivity, making them ideal for the synthesis of chiral pharmaceuticals.

Transaminases (TAs), or aminotransferases, are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. mdpi.com This reaction provides a direct and efficient route to chiral amines from prochiral ketones. The synthesis of this compound could be achieved via the asymmetric amination of a β-hydroxy ketone precursor, 1-(3-fluorophenyl)-3-hydroxypropan-1-one. The stereochemical outcome is determined by the specific transaminase used (ω-transaminases are often employed). This approach has been successfully applied to the synthesis of the analogous compound (S)-3-amino-3-(4-chlorophenyl)propan-1-ol. amazonaws.com Transaminase-mediated syntheses are attractive due to their high enantioselectivity (>99% ee is common) and the use of water as a solvent. mdpi.comnih.gov

Whole-cell biocatalysis utilizes intact microbial cells, such as yeasts, which contain a variety of oxidoreductase enzymes capable of reducing carbonyl compounds. mdpi.com This approach avoids the need for enzyme purification and provides a native environment for the enzymes, including systems for cofactor (NADH or NADPH) regeneration. mdpi.com

Saccharomyces cerevisiae (baker's yeast) is a widely used and well-characterized whole-cell biocatalyst for the asymmetric reduction of ketones. researchgate.netacs.org Reductase enzymes from S. cerevisiae have been used to synthesize (S)-3-chloro-1-phenyl-1-propanol from the corresponding ketone with 100% enantiomeric excess, highlighting the potential for this system to produce the desired (S)-enantiomer of related amino alcohols. nih.gov

Candida tropicalis is another yeast species known to be an effective biocatalyst for the asymmetric reduction of aromatic ketones. Studies have shown that C. tropicalis can convert various prochiral ketones into their corresponding optically active (S)-alcohols with high conversion rates and excellent stereoselectivity. researchgate.net Other Candida species, such as Candida utilis, have also been shown to effectively catalyze the asymmetric reduction of prochiral ketones to produce (S)-alcohols with very high enantiomeric excess (99.5% ee). The application of these whole-cell systems to the reduction of 3-amino-1-(3-fluorophenyl)propan-1-one represents a promising and sustainable route to this compound.

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 3-Chloropropiophenone | Saccharomyces cerevisiae (reductase YOL151W) | (S)-3-Chloro-1-phenyl-1-propanol | 100% | nih.gov |

| 3-Chloropropiophenone | Candida utilis (immobilized) | (S)-3-Chloro-1-phenyl-1-propanol | 99.5% | |

| Nitroacetophenones | Candida tropicalis | (S)-Nitro-substituted 1-phenylethanols | Enantiopure | researchgate.net |

Chiral Resolution Techniques for Enantiomeric Purity

Resolution techniques are employed to separate a racemic mixture into its constituent enantiomers. These methods are vital when an asymmetric synthesis is not feasible or does not provide sufficient enantiomeric excess.

A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts. This technique involves reacting the racemic base, in this case, (rac)-3-Amino-3-(3-fluorophenyl)propan-1-ol, with a single enantiomer of a chiral acid, known as a resolving agent. The reaction produces a mixture of two diastereomeric salts.

These diastereomers possess different physicochemical properties, most notably different solubility levels in a given solvent. This solubility difference allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from the solution, leaving the other dissolved. The efficiency of this separation can be optimized by carefully selecting the resolving agent and the crystallization solvent, and by controlling parameters such as temperature and concentration. nih.gov

After the less soluble salt is isolated, the optically pure amine can be recovered by treatment with a base to neutralize the chiral acid. Similarly, the more soluble salt can be processed to recover the other enantiomer. The choice of resolving agent is critical, with common examples including tartaric acid, mandelic acid, and camphorsulfonic acid. A study on the resolution of 3-chloromandelic acid highlighted that factors like the molar ratio of the resolving agent, solvent type, and filtration temperature significantly impact the resolution efficiency, achieving up to 94% efficiency under optimal conditions. nih.gov The crystal packing and intermolecular interactions, such as hydrogen bonding within the diastereomeric salt, play a crucial role in the success of the resolution. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. yakhak.org The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. These differential interactions cause one enantiomer to be retained longer on the column than the other, resulting in their separation. yakhak.orgnih.gov

Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, are among the most versatile and widely used for resolving a broad range of chiral compounds, including amines and amino acid derivatives. yakhak.org The enantioseparation is influenced by the specific CSP, the mobile phase composition (often a mixture of alkanes and alcohols like n-hexane and isopropanol), and the column temperature. nih.govresearchgate.net For instance, Chiralpak IA, an amylose-based CSP, has shown excellent performance in separating α-amino acid esters. yakhak.org

The table below summarizes various CSPs and their applications in resolving chiral compounds similar to the target molecule.

| Chiral Stationary Phase (CSP) | CSP Backbone | Typical Analytes | Mobile Phase Example | Reference |

|---|---|---|---|---|

| Chiralpak IA / AD-H | Amylose Phenylcarbamate | α-Amino Acid Esters, Chiral Amines | n-Hexane/Isopropanol | yakhak.orggoogle.com |

| Chiralcel OD-H | Cellulose Phenylcarbamate | Chiral Amines | n-Hexane/Isopropanol (80:20) | researchgate.net |

| Crown Ether-Based CSPs | (3,3'-Diphenyl-1,1'-binaphthyl)-20-crown-6 | Amino Acids, Vigabatrin | Ethanol/Water | researchgate.net |

Classical and One-Pot Synthetic Routes to the Propanol (B110389) Scaffold

The construction of the 3-amino-3-arylpropan-1-ol scaffold can be accomplished through various synthetic strategies, from traditional multi-step sequences to more modern, atom-economical one-pot processes.

A common and straightforward approach to synthesizing 3-amino-1-propanol derivatives involves the reduction of a suitable precursor containing a carbonyl or nitro group. For example, a β-amino ketone, such as 3-amino-1-(3-fluorophenyl)propan-1-one, can be reduced to the corresponding alcohol. The ketone functionality is selectively reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) (NaBH₄), while leaving the rest of the molecule intact.

Alternatively, the synthesis can start from propiophenone (B1677668) derivatives. One documented synthesis involves the reduction of 1-phenyl-3-methylamino-1-propen-1-one using sodium borohydride in acetic acid to yield 3-methylamino-1-phenyl-1-propanol. google.com This method highlights the reduction of both a ketone and a C=C double bond in the enaminone system.

Another classical route involves the reduction of β-nitroalkenes. For the synthesis of the target compound, a precursor like 1-fluoro-3-(2-nitrovinyl)benzene (B154196) could be used. The reduction of both the nitro group to an amine and the alkene double bond can often be achieved simultaneously through catalytic hydrogenation or with potent reducing agents like lithium aluminum hydride (LiAlH₄).

The carbon framework of 3-amino-3-(3-fluorophenyl)propan-1-ol (B1387651) can be assembled using nucleophilic substitution reactions. This strategy involves the formation of a key carbon-carbon or carbon-nitrogen bond by reacting a nucleophile with an electrophile.

One potential pathway involves the nucleophilic opening of an epoxide ring. For instance, a terminal epoxide bearing the 3-fluorophenyl group could be reacted with an amine source, such as ammonia (B1221849) or a protected amine, to introduce the amino group. This reaction type establishes the 1,2-amino alcohol relationship, which would require further steps to achieve the desired 1,3-amino alcohol scaffold. A more direct approach could involve a three-carbon electrophile, such as a 3-halopropanol derivative, reacting with a nucleophile derived from 3-fluoroaniline.

The versatility of nucleophilic substitution is also demonstrated in the synthesis of related heterocyclic systems, where amines act as nucleophiles to open rings like succinimides, leading to the formation of new scaffolds. rsc.org

To improve efficiency and reduce waste, modern synthetic chemistry often favors multi-component and one-pot reactions. These strategies combine several reaction steps into a single operation without isolating intermediates, saving time, reagents, and solvents. nih.govfigshare.comresearchgate.net

The Mannich reaction is a classic example of a multi-component reaction used to synthesize β-amino carbonyl compounds, which are direct precursors to β-amino alcohols. rsc.org An enantioselective Mannich reaction could involve reacting 3-fluorobenzaldehyde, a suitable ketone or enolate equivalent, and an amine in the presence of a chiral catalyst to directly form a chiral β-amino ketone, which can then be reduced to this compound. mdpi.com

Recent advancements have led to the development of various one-pot procedures for synthesizing β-amino acid derivatives, which share the same core structure. nih.govresearchgate.netacs.org These methods can involve sequential processes like tandem radical decarboxylation-oxidation followed by trapping with silyl (B83357) ketenes to convert α-amino acids into β-amino acid derivatives. nih.govfigshare.comacs.org

The table below outlines some modern synthetic strategies for preparing β-amino acid analogs.

| Reaction Type | Key Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Enantioselective Mannich Reaction | Aldehyde, Amine, Ketone | β-Amino Ketone | Organocatalyzed; builds C-C and C-N bonds. | rsc.orgmdpi.com |

| One-Pot α- to β-Amino Acid Conversion | α-Amino Acid, Silyl Ketene (B1206846) | β-Amino Acid Derivative | Sequential radical decarboxylation-oxidation. | nih.govfigshare.comacs.org |

| Ketenimine-Based MCR | Sulfonyl Azide, Alkyne, Amine | Amidine-Containing Peptides | Copper-catalyzed; generates ketenimine intermediate. | researchgate.net |

Mechanistic Studies and Reaction Optimization in Synthesis

The asymmetric reduction of the precursor, 3-amino-1-(3-fluorophenyl)propan-1-one, is a critical step in obtaining the desired (S)-enantiomer of 3-amino-3-(3-fluorophenyl)propan-1-ol. A prevalent and highly effective method for this transformation is the Corey-Bakshi-Shibata (CBS) reduction. This method employs a chiral oxazaborolidine catalyst to stereoselectively reduce the ketone to the corresponding alcohol.

Elucidation of Reaction Pathways

While specific mechanistic studies for the synthesis of this compound are not extensively documented in dedicated literature, the reaction pathway can be reliably elucidated through the well-established mechanism of the Corey-Bakshi-Shibata (CBS) reduction of analogous β-aminoketones. nrochemistry.comalfa-chemistry.com The reaction proceeds through a series of coordinated steps designed to ensure high enantioselectivity.

The catalytic cycle of the CBS reduction involves the following key stages:

Catalyst-Borane Complex Formation: The reaction initiates with the coordination of a borane source, typically borane-dimethyl sulfide (B99878) (BMS) or borane-tetrahydrofuran (B86392) (BH3•THF), to the nitrogen atom of the chiral oxazaborolidine catalyst. nrochemistry.com This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst and activates the borane as a hydride donor. nrochemistry.com

Ketone Coordination: The activated catalyst-borane complex then coordinates to the carbonyl oxygen of the 3-amino-1-(3-fluorophenyl)propan-1-one substrate. The stereochemical outcome of the reaction is determined at this stage. The ketone orients itself to minimize steric hindrance between its larger substituent (the 3-fluorophenyl group) and the chiral scaffold of the catalyst. youtube.com

Hydride Transfer: A stereoselective intramolecular hydride transfer from the coordinated borane to the carbonyl carbon occurs via a six-membered ring transition state. nrochemistry.comyoutube.com This transition state geometry is crucial for the high degree of enantioselectivity observed in the CBS reduction. youtube.com

Product Release and Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane dissociates from the catalyst, which is then free to enter another catalytic cycle. The desired this compound is obtained after a workup step to hydrolyze the alkoxyborane. nrochemistry.com

Computational and experimental studies on similar ketone reductions have provided significant insights into the transition state structures, confirming the boat-like conformation of the six-membered ring as the lowest energy pathway. youtube.com London dispersion interactions, rather than purely steric hindrance, have also been identified as a significant factor in determining the enantioselectivity of the CBS reduction. nih.gov

Chemical Transformations and Derivatization Strategies for S 3 Amino 3 3 Fluorophenyl Propan 1 Ol

Reactions of the Hydroxyl Group

The primary alcohol moiety in (S)-3-amino-3-(3-fluorophenyl)propan-1-ol is a key site for modifications, allowing for oxidation to carbonyl derivatives or conversion into esters and ethers for scaffold diversification.

Oxidation Reactions and Carbonyl Derivative Formation

The primary hydroxyl group of this compound can be oxidized to yield either the corresponding aldehyde or carboxylic acid. This transformation is a fundamental process in organic synthesis, though the presence of the amino group requires careful selection of reagents to ensure chemoselectivity. nih.gov

The direct oxidation of unprotected amino alcohols can be challenging, often necessitating a protection/deprotection strategy to prevent unwanted reactions with the amino group. nih.gov However, specific catalytic systems, such as those employing 2-azaadamantane N-oxyl (AZADO) and copper, have been developed for the chemoselective aerobic oxidation of amino alcohols. nih.gov

Standard oxidation protocols can be employed, often involving a two-step process. The first step is the oxidation of the primary alcohol to an aldehyde, (S)-3-amino-3-(3-fluorophenyl)propanal. This can be achieved using a variety of reagents. Further oxidation of the intermediate aldehyde leads to the formation of the corresponding carboxylic acid, (S)-3-amino-3-(3-fluorophenyl)propanoic acid. nih.gov This carboxylic acid derivative is a valuable building block for synthesizing more complex molecules, such as peptide analogues. nih.gov Common reagents for oxidizing primary alcohols to carboxylic acids include strong oxidants like potassium dichromate(VI) in acidic conditions or milder, two-step, one-pot procedures using reagents like TEMPO with NaOCl followed by NaClO₂. nih.govlibretexts.org

Table 1: Products from the Oxidation of the Hydroxyl Group

| Reactant | Reaction Type | Product Name | Product Structure |

|---|---|---|---|

| This compound | Partial Oxidation | (S)-3-Amino-3-(3-fluorophenyl)propanal | C₉H₁₀FNO |

| This compound | Full Oxidation | (S)-3-Amino-3-(3-fluorophenyl)propanoic acid | C₉H₁₀FNO₂ |

Esterification and Etherification for Scaffold Modification

Modification of the hydroxyl group through esterification (O-acylation) and etherification (O-alkylation) provides another avenue for structural diversification. These reactions attach various substituents to the oxygen atom, altering the molecule's steric and electronic properties.

Esterification: The selective esterification of the hydroxyl group in the presence of a more nucleophilic amino group is a significant challenge. acs.org Direct acylation typically favors the formation of an N-acyl product. To achieve selective O-acylation, the reaction can be carried out under acidic conditions. nih.gov In an acidic medium, the amino group is protonated to form an ammonium salt, which significantly reduces its nucleophilicity. This allows a carboxylic acid or its derivative (like an acyl chloride or anhydride) to react preferentially with the less hindered and still nucleophilic hydroxyl group. nih.gov

Etherification: The formation of an ether linkage is commonly achieved through the Williamson ether synthesis. chemistrytalk.orgwikipedia.org This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide in an SN2 reaction. wikipedia.org Given the presence of the basic amino group, a strong, non-nucleophilic base is required to deprotonate the hydroxyl group. However, this can be complicated by potential side reactions involving the amine. Therefore, a common strategy involves first protecting the amino group (e.g., as a carbamate) before proceeding with the etherification under basic conditions. organic-chemistry.org After the ether is formed, the protecting group can be removed to yield the desired O-alkylated amino alcohol.

Reactions of the Amino Group

The primary amine in this compound is a versatile functional handle for introducing a wide array of substituents and for altering the physicochemical properties of the molecule.

Acylation and Amide Bond Formation

The primary amino group readily undergoes acylation with various acylating agents, such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents, to form stable amide bonds. ethernet.edu.et This reaction is one of the most fundamental transformations in organic and medicinal chemistry. acsgcipr.org The high nucleophilicity of the primary amine facilitates its attack on the electrophilic carbonyl carbon of the acylating agent. chemistrysteps.com

A multitude of coupling reagents have been developed to facilitate amide bond formation from carboxylic acids under mild conditions, minimizing side reactions. These include carbodiimides (e.g., DCC, EDCI), uronium salts (e.g., HATU, HBTU), and phosphonium (B103445) salts (e.g., PyBOP). ethernet.edu.et This transformation is crucial for incorporating the this compound scaffold into peptidic or other complex structures.

Table 2: General Reaction for Acylation of the Amino Group

| Reactants | Reagents | Product Type |

|---|---|---|

| This compound + R-COCl (Acyl Chloride) | Base (e.g., Triethylamine) | N-Acyl derivative (Amide) |

| This compound + R-COOH (Carboxylic Acid) | Coupling Agent (e.g., HATU, EDCI) | N-Acyl derivative (Amide) |

Reductive Amination Strategies

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is widely used to synthesize secondary and tertiary amines. researchgate.net The primary amine of this compound can react with an aldehyde or a ketone to form a hemiaminal, which then dehydrates to form an imine (or a Schiff base). This imine intermediate is then reduced in situ to the corresponding secondary or tertiary amine. researchgate.net

A key advantage of this method is that it avoids the problem of over-alkylation that can occur with direct alkylation of amines using alkyl halides. researchgate.net A variety of reducing agents can be used, but milder reagents that selectively reduce the imine in the presence of the carbonyl compound are preferred. Common choices include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.orgresearchgate.net This strategy allows for the introduction of a wide range of alkyl or aryl groups onto the nitrogen atom.

Table 3: Derivatization via Reductive Amination

| Carbonyl Compound | Reducing Agent | Product Type |

|---|---|---|

| Aldehyde (R-CHO) | NaBH(OAc)₃ or NaBH₃CN | Secondary Amine |

| Ketone (R-CO-R') | NaBH(OAc)₃ or NaBH₃CN | Secondary Amine |

Salt Formation and its Influence on Stability and Utility

The basic nature of the primary amino group allows it to readily react with acids to form ammonium salts. This is a common and highly useful transformation for amino-containing compounds. The formation of a salt, such as the hydrochloride (HCl) or hydrobromide (HBr) salt, can significantly alter the compound's physical properties.

Converting the typically oily or low-melting-point free base into a crystalline salt often improves its handling characteristics and thermal stability. nih.gov Salt formation can also enhance the aqueous solubility of the compound, which can be advantageous for certain applications or purification techniques. nih.gov Furthermore, the formation of a stable, crystalline salt is frequently a critical step in the purification of the final product by recrystallization, allowing for the removal of non-basic impurities. The stability of amino acid solutions and their derivatives is influenced by factors such as pH, temperature, and light.

Modifications of the Fluorophenyl Moiety

The fluorophenyl group of this compound presents a versatile platform for a variety of chemical transformations. These modifications can be broadly categorized into two main strategies: reactions that directly substitute atoms on the aromatic ring and reactions that utilize a pre-functionalized ring to build more complex molecular architectures. These derivatization strategies are crucial for exploring the structure-activity relationships of this chemical scaffold in various applications.

Aromatic Electrophilic Substitution and Regioselectivity Studies

Aromatic electrophilic substitution (EAS) is a fundamental strategy for the direct functionalization of the fluorophenyl ring in this compound. The regiochemical outcome of these reactions is dictated by the directing effects of the two substituents already present on the benzene ring: the fluorine atom and the (S)-3-amino-1-hydroxypropyl group.

The fluorine atom is a well-characterized substituent in EAS reactions. It is an ortho-, para-directing group, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself. wikipedia.orglibretexts.org This is due to the interplay of its electron-withdrawing inductive effect (-I) and its electron-donating resonance effect (+M). While fluorine is highly electronegative, its lone pairs of electrons can be delocalized into the aromatic pi-system, stabilizing the carbocation intermediate (the arenium ion) formed during ortho and para attack. wikipedia.orglibretexts.org However, due to its strong inductive effect, fluorine is also a deactivating group, meaning that EAS reactions on fluorobenzene are generally slower than on benzene itself. libretexts.org

The (S)-3-amino-1-hydroxypropyl group is a more complex substituent. The alkyl chain itself is weakly activating and ortho-, para-directing due to hyperconjugation and inductive effects. cognitoedu.orgyoutube.com The amino group (-NH2) is a very strong activating, ortho-, para-directing group due to the powerful electron-donating resonance effect of its lone pair. cognitoedu.orgyoutube.com However, the basicity of the amino group can significantly alter its directing effect under the acidic conditions often employed in EAS reactions like nitration, sulfonation, and Friedel-Crafts reactions. wikipedia.org In the presence of a strong acid, the amino group is protonated to form an ammonium salt (-NH3+), which is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect. youtube.com

In the case of this compound, the fluorine is at the 3-position, and the aminoalkyl group is at the 1-position. Both are ortho-, para-directors (assuming non-acidic conditions for the amino group). The directing effects of these two groups would therefore be synergistic, reinforcing substitution at certain positions. Specifically, the positions ortho and para to the fluorine are 2, 4, and 6. The positions ortho and para to the aminoalkyl group are 2, 4, and 6. Therefore, electrophilic substitution would be strongly favored at the 2-, 4-, and 6-positions. Steric hindrance from the relatively bulky aminoalkyl group might disfavor substitution at the 2-position, potentially leading to a preference for the 4- and 6-positions.

Under acidic conditions where the amino group is protonated, the directing effects would be opposing. The fluorine would still direct ortho- and para- (to positions 2, 4, and 6), while the newly formed ammonium group would direct meta- (to positions 2 and 5). In this scenario, the regiochemical outcome is more difficult to predict and would likely result in a mixture of products, with the precise ratio depending on the specific reaction conditions and the relative strengths of the directing effects.

A summary of the predicted regioselectivity for various electrophilic aromatic substitution reactions on this compound is presented below. It is important to note that these are predictions based on established principles of physical organic chemistry, and experimental verification would be necessary to confirm these outcomes.

| Reaction | Electrophile | Typical Reagents | Predicted Major Product(s) (Non-acidic conditions) | Predicted Major Product(s) (Acidic conditions) |

|---|---|---|---|---|

| Halogenation | Br+, Cl+ | Br2, FeBr3 or Cl2, FeCl3 | 4-Halo and 6-Halo derivatives | Mixture of isomers |

| Nitration | NO2+ | HNO3, H2SO4 | - | 2-Nitro and 5-Nitro derivatives |

| Sulfonation | SO3 | Fuming H2SO4 | - | 2-Sulfonic acid and 5-Sulfonic acid derivatives |

| Friedel-Crafts Alkylation | R+ | R-Cl, AlCl3 | - | Complex mixtures, potential for N-alkylation |

| Friedel-Crafts Acylation | RCO+ | RCOCl, AlCl3 | - | Likely inhibited due to deactivation |

Palladium-Catalyzed Cross-Coupling Reactions for Extended Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from simple precursors. To utilize these methods for the derivatization of this compound, the fluorophenyl ring must first be functionalized with a suitable handle for cross-coupling, typically a halide (Br or I) or a triflate. This can be achieved through electrophilic halogenation as discussed in the previous section. Once a halogenated derivative, for instance, (S)-3-Amino-3-(5-bromo-3-fluorophenyl)propan-1-ol, is obtained, a wide array of cross-coupling reactions can be employed to extend the molecular scaffold.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an aryl halide. google.com It is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boron reagents and the generally mild reaction conditions. By employing a Suzuki-Miyaura coupling, a variety of aryl, heteroaryl, or vinyl groups can be introduced at the position of the halogen, leading to the formation of biaryl or styrenyl derivatives.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.org This is a particularly valuable tool for the synthesis of substituted anilines and related compounds. By applying this reaction to a halogenated derivative of our target molecule, a wide range of primary and secondary amines can be introduced, leading to the formation of diarylamines or N-alkyl-N-arylamines.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org It is a highly efficient method for the synthesis of arylalkynes, which are versatile intermediates that can undergo further transformations. This reaction would allow for the introduction of various substituted alkyne moieties onto the fluorophenyl ring.

The table below summarizes the potential applications of these palladium-catalyzed cross-coupling reactions for the derivatization of a hypothetical halogenated derivative of this compound. The specific conditions and outcomes would need to be determined experimentally.

| Reaction | Coupling Partner | Typical Catalyst System | Resulting Structure | Potential for Scaffold Extension |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)2 | Pd(PPh3)4, Na2CO3 | Biaryl | Introduction of diverse aromatic and heteroaromatic systems |

| Buchwald-Hartwig | R2NH | Pd2(dba)3, BINAP, NaOtBu | Diarylamine/N-alkyl-N-arylamine | Formation of various substituted amino derivatives |

| Sonogashira | R-C≡CH | Pd(PPh3)2Cl2, CuI, Et3N | Arylalkyne | Introduction of linear, rigid alkyne linkers for further functionalization |

These palladium-catalyzed cross-coupling reactions significantly expand the synthetic utility of this compound, providing access to a vast chemical space of novel derivatives with potentially interesting biological or material properties.

Advanced Spectroscopic and Structural Elucidation Techniques for S 3 Amino 3 3 Fluorophenyl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the molecular framework of (S)-3-Amino-3-(3-fluorophenyl)propan-1-ol.

¹H NMR (Proton NMR) spectroscopy allows for the identification of the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical ¹H NMR spectrum of a related compound like 3-amino-1-propanol, distinct signals would be expected for the protons of the aromatic ring, the methine proton adjacent to the amino and phenyl groups, the methylene (B1212753) protons of the propanol (B110389) backbone, and the protons of the amino and hydroxyl groups. The chemical shifts (δ) of the aromatic protons are influenced by the fluorine substituent, leading to characteristic splitting patterns. The coupling between adjacent protons (spin-spin splitting) provides valuable information about the connectivity of the molecule.

¹³C NMR (Carbon-13 NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. For instance, the carbon atoms of the fluorophenyl ring would appear in the aromatic region of the spectrum, with the carbon directly bonded to the fluorine atom showing a characteristic large coupling constant (¹JCF). The carbons of the propanol chain would appear at higher field.

Due to the lack of publicly available, specific experimental NMR data for this compound, the following table provides predicted chemical shift ranges for its ¹H and ¹³C NMR spectra based on analogous compounds such as propan-1-ol and propylamine.

| Atom | ¹H NMR Predicted Chemical Shift (ppm) | ¹³C NMR Predicted Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.5 | 113 - 165 (with C-F coupling) |

| CH(NH₂) | 4.0 - 4.5 | 50 - 60 |

| CH₂CH₂OH | 1.7 - 2.1 | 35 - 45 |

| CH₂OH | 3.6 - 4.0 | 60 - 70 |

| NH₂ | 1.5 - 3.0 (broad) | - |

| OH | 2.0 - 4.5 (broad) | - |

Note: The data in this table is predicted and may not represent actual experimental values.

Chiral Chromatography for Enantiomeric Excess Determination (Chiral HPLC)

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, determining the enantiomeric purity of this compound is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating enantiomers and quantifying the enantiomeric excess (ee). yakhak.org

In chiral HPLC, a chiral stationary phase (CSP) is used. The CSP is composed of a chiral selector that interacts diastereomerically with the enantiomers of the analyte. This differential interaction leads to different retention times for the (S) and (R) enantiomers, allowing for their separation and quantification. Common CSPs for the separation of chiral amines and amino alcohols include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. chromatographytoday.com

The determination of enantiomeric excess is achieved by integrating the peak areas of the two enantiomers in the chromatogram. The ee is calculated using the following formula:

ee (%) = [([S] - [R]) / ([S] + [R])] x 100

Where [S] and [R] are the concentrations (or peak areas) of the (S) and (R) enantiomers, respectively. For a highly enantiopure sample of this compound, the chromatogram would ideally show a single large peak corresponding to the (S)-enantiomer and a very small or non-existent peak for the (R)-enantiomer.

X-ray Crystallography for Absolute Stereochemistry and Hydrogen-Bonding Network Analysis

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional structure of a crystalline molecule, including its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of the electron density can be generated, revealing the positions of all atoms in the crystal lattice.

For this compound, a successful X-ray crystallographic analysis would unambiguously confirm the (S)-configuration at the chiral center. Furthermore, it would provide precise bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's conformation in the solid state.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly useful for analyzing the stereochemical features of chiral compounds.

A CD spectrum is a plot of the difference in absorbance (ΔA = A_left - A_right) versus wavelength. Chiral molecules will exhibit characteristic positive or negative CD signals (Cotton effects) in the regions where they absorb light. The sign and magnitude of the Cotton effects are directly related to the absolute configuration of the molecule and the conformation of its chromophores.

For this compound, the fluorophenyl group acts as a chromophore. The interaction of this chromophore with the chiral center results in a unique CD spectrum. The spectrum can be used as a fingerprint to identify the (S)-enantiomer and to distinguish it from its (R)-enantiomer, which would produce a mirror-image CD spectrum. CD spectroscopy can also be a sensitive method for determining enantiomeric purity, as the magnitude of the CD signal is proportional to the concentration of the chiral species. nih.gov Induced CD spectroscopy, where a chiral molecule imparts chirality to an achiral probe, is another powerful method for studying chiral amino alcohols. rsc.org

Computational Chemistry and Molecular Modeling of S 3 Amino 3 3 Fluorophenyl Propan 1 Ol

Density Functional Theory (DFT) Calculations for Mechanistic Insights and Conformational Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For (S)-3-amino-3-(3-fluorophenyl)propan-1-ol, DFT calculations are instrumental in understanding its conformational landscape and reaction mechanisms. The molecule's rotatable bonds allow it to exist in various conformations, and DFT can determine the relative energies of these conformers to identify the most stable structures. This analysis is critical as the three-dimensional shape of the molecule often dictates its biological activity.

Theoretical studies on similar amino alcohols have demonstrated that DFT can elucidate the intricate balance of intramolecular forces, such as hydrogen bonding between the amino and hydroxyl groups, which governs the conformational preferences. researchgate.netnih.gov For this compound, the fluorine substituent on the phenyl ring introduces additional electronic effects that can influence these interactions.

DFT calculations can also provide insights into the molecule's reactivity through the analysis of frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. Furthermore, DFT can be used to calculate various molecular properties that are not easily accessible through experimental means.

Below is an illustrative table of calculated properties for different conformers of this compound, demonstrating the type of data that can be obtained from DFT studies.

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

| Gauche 1 | 0.00 | 2.5 | 5.8 |

| Gauche 2 | 0.85 | 3.1 | 5.9 |

| Anti | 1.52 | 1.9 | 5.7 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of DFT calculations, as specific computational studies on this compound are not publicly available.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.commdpi.com In the context of this compound, docking simulations are employed to understand how it might interact with biological targets such as enzymes or receptors. The amino group and the hydroxyl group of the compound are capable of forming hydrogen bonds, while the fluorophenyl ring can engage in hydrophobic and other non-covalent interactions.

These simulations can provide valuable information on the binding mode and affinity of the molecule to a specific target. For instance, if this compound is being investigated as a potential inhibitor of a particular enzyme, docking studies can reveal the key amino acid residues in the active site that it interacts with. This information is crucial for understanding its mechanism of action and for designing more potent derivatives.

The results of docking simulations are often presented as a docking score, which is an estimation of the binding free energy. A lower docking score generally indicates a more favorable binding interaction.

The following table illustrates typical results from a molecular docking simulation of this compound with a hypothetical protein target.

| Docking Pose | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 1 | -8.2 | ASP 120, SER 210 | Hydrogen Bond |

| 2 | -7.9 | PHE 330, TRP 85 | Pi-Pi Stacking |

| 3 | -7.5 | LEU 208, VAL 115 | Hydrophobic |

Note: This data is hypothetical and serves to illustrate the typical output of molecular docking simulations. Specific docking studies for this compound were not found in the public domain.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.netimist.ma For derivatives of this compound, QSAR models can be developed to predict their activity based on various molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

A QSAR study on a series of fluorinated benzoxazinones demonstrated the utility of this approach in identifying key structural features that influence biological activity. nih.govresearchgate.net Similarly, for derivatives of this compound, a QSAR model could reveal the importance of the position and nature of substituents on the phenyl ring or modifications to the propanolamine (B44665) side chain.

The development of a robust QSAR model requires a dataset of compounds with experimentally determined biological activities. The model is then trained on this dataset and can be used to predict the activity of new, untested compounds, thereby accelerating the drug discovery process.

An example of a QSAR equation that could be developed for a series of derivatives is shown below:

pIC50 = 0.5 * logP - 0.2 * MW + 1.5 * HBD + c

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP is the partition coefficient, MW is the molecular weight, and HBD is the number of hydrogen bond donors.

| Derivative | logP | Molecular Weight | Hydrogen Bond Donors | Predicted pIC50 |

| Compound A | 2.1 | 183.2 | 2 | 4.5 |

| Compound B | 2.5 | 197.2 | 2 | 4.8 |

| Compound C | 2.3 | 182.2 | 1 | 3.2 |

Note: The equation and data presented are for illustrative purposes to explain the principles of QSAR, as a specific QSAR study on derivatives of this compound is not available.

Conformational Analysis and Stereochemical Impact on Molecular Properties

The stereochemistry of this compound is a critical determinant of its molecular properties and biological function. The "(S)" designation refers to the specific three-dimensional arrangement of the atoms around the chiral center at the third carbon atom. It is well-established in pharmacology that different enantiomers of a chiral drug can have vastly different biological activities.

Conformational analysis, often performed using computational methods like DFT, investigates the different spatial arrangements of the atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net For this molecule, the flexibility of the propanol (B110389) side chain allows for numerous conformations. The relative populations of these conformers can be influenced by the solvent environment and interactions with biological macromolecules.

The specific stereochemistry of the (S)-enantiomer will dictate how it fits into the binding site of a protein, influencing the strength and nature of the intermolecular interactions. This, in turn, affects its efficacy and selectivity as a potential therapeutic agent. Computational studies can help to visualize and quantify these differences in interaction between enantiomers and their biological targets.

Role of S 3 Amino 3 3 Fluorophenyl Propan 1 Ol As a Chiral Building Block in Asymmetric Synthesis

Synthesis of Bioactive Molecules and Complex Organic Frameworks

The 1,3-amino alcohol motif is a key structural feature found in a wide array of natural products and biologically active compounds. As a pre-functionalized, enantiomerically pure building block, (S)-3-amino-3-(3-fluorophenyl)propan-1-ol provides a direct route to incorporating this important pharmacophore into larger, more complex molecular architectures. The strategic placement of the amino and hydroxyl groups allows for a variety of chemical transformations, enabling its integration into diverse organic frameworks.

Researchers utilize such chiral amino alcohols as foundational starting materials for molecules with potential therapeutic applications, including antibiotics and antimalarial agents. For instance, the general class of aryl amino alcohols has been investigated for its effectiveness against Plasmodium falciparum, the parasite responsible for malaria. The synthesis of these agents often involves the strategic coupling of chiral amino alcohol backbones with other molecular fragments to optimize biological activity.

The dual functionality of this compound allows for stepwise or orthogonal chemical modifications. The amine can be acylated, alkylated, or used in the formation of heterocycles, while the alcohol can be oxidized, etherified, or esterified. This versatility makes it a valuable component in combinatorial chemistry and the development of new bioactive candidates. The fluorophenyl group, in particular, is a bioisostere for a phenyl group, offering similar steric properties but with altered electronic characteristics that can lead to improved pharmacokinetic profiles.

Table 1: Potential Bioactive Molecules Incorporating the 1,3-Amino Alcohol Motif

| Class of Bioactive Molecule | Key Structural Motif | Potential Contribution of the Building Block |

|---|---|---|

| Antimalarial Agents | Aryl Amino Alcohol | Provides the core chiral backbone and fluorinated aryl group. |

| Antibiotics (e.g., Amicoumacins) | 1,3-Amino Alcohol | Serves as a foundational piece for constructing the larger macrocyclic structure. |

| Enzyme Inhibitors | Chiral Amine/Alcohol | The functional groups can interact with active sites of enzymes; fluorine can enhance binding. |

Application in the Construction of Beta-Peptides and Beta-Lactams

Beta-peptides are polymers composed of β-amino acids, which have an additional carbon atom in their backbone compared to natural α-amino acids. This structural difference makes them resistant to enzymatic degradation by proteases, opening avenues for their use as therapeutic agents. acs.orgacs.org Similarly, β-lactams (azetidin-2-ones) are a cornerstone of antibiotic chemistry, with their biological activity heavily influenced by the substituents on the four-membered ring. nih.govnih.gov

While direct cyclization of a γ-amino alcohol like this compound to a β-lactam is not a standard transformation, it serves as a potential precursor to the necessary β-amino acids. The primary alcohol could be oxidized to a carboxylic acid, forming a γ-amino acid. Through established homologation techniques, such as the Arndt-Eistert synthesis, this γ-amino acid could be converted into the corresponding β-amino acid. This resulting chiral, fluorinated β-amino acid would be a valuable monomer for the synthesis of novel β-peptides. nih.gov The incorporation of the 3-fluorophenyl group could influence the secondary structure (e.g., helices, sheets) of the resulting β-peptide, a key factor in its biological function. acs.org

Furthermore, the synthesis of 3-amino-β-lactams is a central goal in medicinal chemistry, as this core is present in many classes of antibiotics. nih.govresearchgate.net Synthetic strategies often involve the cycloaddition of a ketene (B1206846) and an imine (the Staudinger synthesis) or various cyclization reactions of open-chain precursors. nih.govnih.gov A chiral building block like this compound could be chemically modified to serve as a precursor for one of the components in these synthetic routes, thereby transferring its stereochemistry to the final β-lactam product.

Precursor in the Development of Optically Active Pharmaceutical Intermediates

One of the most significant applications of this compound and its structural analogs is in the synthesis of optically active pharmaceutical ingredients (APIs). The 3-amino-1-propanol framework is a core intermediate for several widely used antidepressant and psychoactive drugs. google.com The enantiomeric purity of these drugs is critical, as different enantiomers can have different pharmacological effects or toxicities. Using an enantiopure building block like the title compound ensures the final product has the correct stereochemistry.

Key examples of pharmaceuticals whose synthesis relies on this type of chiral intermediate include:

Fluoxetine (B1211875): Known commercially as Prozac, this selective serotonin (B10506) reuptake inhibitor (SSRI) is synthesized using a 3-amino-1-phenylpropan-1-ol (B18842) derivative. The synthesis involves the etherification of the hydroxyl group with a fluorinated phenol (B47542) derivative. chemicalbook.comgoogle.com

Duloxetine: Marketed as Cymbalta, this serotonin-norepinephrine reuptake inhibitor (SNRI) is prepared from an optically active 3-amino-1-(thienyl)propan-1-ol intermediate. The key synthetic step is a nucleophilic aromatic substitution reaction where the alcohol is converted to an aryloxy group. google.compsu.edu

Atomoxetine (or Tomoxetine): Sold under the brand name Strattera for the treatment of ADHD, its synthesis also proceeds via a 3-amino-1-phenylpropan-1-ol intermediate. The synthesis involves reacting the alkoxide of N-methyl-3-phenyl-3-hydroxypropylamine with 2-fluorotoluene. google.comgoogle.comnih.gov

The general synthetic pathway for these drugs involves utilizing the chiral 3-amino-1-propanol derivative as the central scaffold. The alcohol function is typically used to form an ether linkage with an aromatic ring, while the amino group is often methylated. The presence of a 3-fluoro substituent on the phenyl ring of the building block, as in this compound, would lead to novel analogs of these established drugs, potentially with modified efficacy, selectivity, or metabolic profiles.

Table 2: Pharmaceutical Intermediates Derived from 3-Amino-1-propanol Analogs

| Target Pharmaceutical | Drug Class | Key Intermediate | Synthetic Transformation |

|---|---|---|---|

| Fluoxetine | SSRI | (S)-3-(Methylamino)-1-phenylpropan-1-ol | O-Arylation (Etherification) |

| Duloxetine | SNRI | (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol | O-Arylation (Etherification) |

| Atomoxetine | NRI | (R)-3-(Methylamino)-1-phenylpropan-1-ol | O-Arylation (Etherification) |

Investigations into Biological Interactions and Target Modulation by S 3 Amino 3 3 Fluorophenyl Propan 1 Ol and Its Analogs

Mechanism of Action Studies at the Molecular Level

The mechanism of action for (S)-3-Amino-3-(3-fluorophenyl)propan-1-ol and its analogs is rooted in its specific interactions with biological macromolecules. The molecule's functional groups—an amino group, a hydroxyl group, and a fluorinated phenyl ring—are key to its ability to bind to and modulate the activity of enzymes and receptors.

The interaction of this compound with protein targets is a multifaceted process governed by a combination of non-covalent forces. The primary amino (-NH2) and terminal hydroxyl (-OH) groups are crucial for forming hydrogen bonds. unina.itnih.gov These groups can act as both hydrogen bond donors and acceptors, allowing for specific, directional interactions with amino acid residues such as aspartate, glutamate, serine, and threonine within a protein's binding pocket. unina.it The formation of multiple hydrogen bonds significantly contributes to the binding affinity and specificity of the ligand-receptor complex. nih.gov

The phenyl ring introduces the capacity for hydrophobic interactions, which are a major driving force for protein folding and ligand binding. Hydrophobic regions of the molecule are driven out of the aqueous environment to interact with nonpolar pockets in the target protein, an effect that helps stabilize the folded structure of the protein-ligand complex.

The presence of a fluorine atom on the phenyl ring further refines these interactions. Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is highly polarized. nih.gov While fluorine is a weak hydrogen bond acceptor, its high electronegativity can influence the electrostatic potential of the entire aromatic ring, modulating its interactions with the protein surface. cell.comnih.gov This phenomenon, sometimes described as "polar hydrophobicity," allows fluorinated compounds to engage in unique electrostatic interactions not possible with their non-fluorinated counterparts. nih.govbenthamscience.com

Table 1: Potential Molecular Interactions of this compound

| Functional Group | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Amino Group (-NH2) | Hydrogen Bonding, Ionic Bonding | Aspartic Acid, Glutamic Acid |

| Hydroxyl Group (-OH) | Hydrogen Bonding | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Phenyl Ring | Hydrophobic Interactions, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| Fluorine Atom (-F) | Weak Hydrogen Bond Acceptor, Dipole Interactions | Polar residues, Backbone amides |

The structural features of this compound and its analogs make them suitable candidates for modulating several key biological targets.

DPP-4 Inhibition: Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1). nih.govnih.gov Inhibiting DPP-4 prolongs the action of GLP-1, which in turn enhances glucose-dependent insulin secretion. nih.govresearchgate.netmdpi.com The β-amino acid/alcohol scaffold is a known structural motif for DPP-4 inhibitors. brieflands.commdpi.com The mechanism involves the protonated amino group of the inhibitor forming a key salt bridge with glutamic acid residues (Glu205/Glu206) in the S2 pocket of the enzyme. The fluorophenyl ring can engage in hydrophobic interactions within the S1 pocket of DPP-4, which often accommodates proline or alanine residues of the natural substrate. nih.govmdpi.com

Serotonin (B10506) Transporter (SERT) Modulation: The serotonin transporter is a primary target for many antidepressant medications. nih.gov It regulates serotonergic neurotransmission by reabsorbing serotonin from the synaptic cleft. nih.gov Structure-activity relationship studies have shown that fluorine substitution on aromatic rings can significantly influence binding affinity for SERT. nih.govacs.orglongdom.org The fluorine atom can serve as a hydrogen bond acceptor and its position on the ring is critical for optimizing affinity and selectivity. longdom.org The binding of ligands to SERT can involve both polar and hydrophobic interactions within the transporter's binding pocket. nih.gov

DAT/σ1 Receptor Interactions: The dopamine transporter (DAT) and the sigma-1 (σ1) receptor are important targets in the central nervous system. nih.gov The σ1 receptor can act as a molecular chaperone that directly interacts with and modulates the conformation of DAT, thereby influencing dopamine uptake and the binding of DAT ligands like cocaine. nih.gov While direct evidence for this compound is limited, analogs with similar scaffolds have been investigated as dual DAT/σ1 receptor ligands. nih.gov Such compounds could potentially modulate dopaminergic signaling through simultaneous interaction with both targets.

Structure-Activity Relationship (SAR) Studies of Fluorinated Amino Alcohol Scaffolds

Structure-activity relationship (SAR) analysis is a critical process in medicinal chemistry for understanding how specific modifications to a chemical structure affect its biological activity. For fluorinated amino alcohol scaffolds, SAR studies have focused on the roles of fluorine substitution and stereochemistry.

The substitution of hydrogen with fluorine has profound effects on a molecule's physicochemical properties, which can be leveraged in drug design. benthamscience.com

Electronic Effects: Due to its high electronegativity, fluorine is a strong electron-withdrawing group. This alters the electron distribution across the aromatic ring, changing its quadrupole moment and modulating its ability to participate in electrostatic interactions with protein targets. cell.com

Binding Interactions: A fluorine atom can act as a weak hydrogen bond acceptor, forming interactions with O-H or N-H groups in a binding site. nih.govlongdom.org While individual C-F hydrogen bonds are weak, their cumulative effect can contribute to binding affinity. nih.gov Furthermore, fluorination can enhance the hydrophobicity of a molecule, which can strengthen its interactions with nonpolar pockets in a protein. benthamscience.com

Metabolic Stability: The C-F bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidative metabolism at that position, thereby increasing the metabolic stability and half-life of a compound.

Table 2: Effects of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorination | Consequence for Biological Interaction |

|---|---|---|

| Electronegativity | Increases electron withdrawal from the attached ring. | Alters electrostatic potential, modulating π-π and cation-π interactions. cell.com |

| Hydrogen Bonding | Acts as a weak hydrogen bond acceptor. | Can form stabilizing interactions with H-bond donors in the receptor site. nih.govlongdom.org |

| Lipophilicity | Generally increases the molecule's lipophilicity. | Can enhance hydrophobic interactions and membrane permeability. benthamscience.com |

| Metabolic Stability | The C-F bond is stronger than the C-H bond. | Blocks sites of oxidation, leading to increased resistance to metabolic degradation. |

Biological macromolecules such as enzymes and receptors are chiral, meaning they can differentiate between the stereoisomers (enantiomers) of a ligand. The three-dimensional arrangement of a molecule's functional groups is therefore critical for achieving a precise and high-affinity interaction with its target.

For molecules with a chiral center, such as this compound, one enantiomer often exhibits significantly higher potency than the other. This stereoselectivity is a hallmark of specific drug-receptor interactions. nih.gov For instance, in the context of DPP-4 inhibition, studies on β-amino-N-acylhydrazones demonstrated that stereochemistry has a significant impact on inhibitory potency. nih.gov Similarly, for monoamine transporters, the (S)-enantiomers of many inhibitors show higher affinity for the target compared to their (R)-enantiomers. nih.gov This difference arises because only one enantiomer can orient its key binding groups (e.g., the amino group and the fluorophenyl ring) in the optimal positions to simultaneously engage with the corresponding interaction points in the chiral binding site of the protein.

In Vitro Biochemical Assay Applications for Research Compound Efficacy

To determine the efficacy and selectivity of research compounds like this compound, a variety of in vitro biochemical assays are employed. These assays are essential for quantifying the interaction of a compound with its intended biological target.

Enzyme Inhibition Assays (DPP-4): The inhibitory potency of a compound against DPP-4 is typically measured using a fluorometric or luminescent assay. elabscience.combpsbioscience.comcaymanchem.comabcam.com In these assays, a purified DPP-4 enzyme is incubated with a synthetic substrate (e.g., Gly-Pro-AMC) that becomes fluorescent or luminescent upon cleavage by the enzyme. elabscience.comabcam.com When an inhibitor is present, the rate of substrate cleavage decreases, resulting in a reduced signal. By measuring the signal across a range of inhibitor concentrations, an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined. nih.gov

Receptor and Transporter Binding Assays (SERT, DAT): The affinity of a compound for a specific transporter is commonly determined using radioligand binding assays. nih.govnih.gov These assays involve incubating membranes from cells expressing the target transporter (e.g., DAT or SERT) with a specific radiolabeled ligand that is known to bind to the target. nih.gov The test compound is added at various concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the membranes is measured, and the ability of the test compound to displace the radioligand is used to calculate its binding affinity, typically expressed as a Ki (inhibition constant).

Transporter Uptake Inhibition Assays: In addition to binding affinity, the functional effect of a compound on transporter activity is measured using uptake inhibition assays. nih.govresearchgate.netmoleculardevices.com In these cell-based assays, cells expressing the transporter of interest are incubated with a radiolabeled or fluorescent substrate (e.g., [3H]-dopamine for DAT or [3H]-serotonin for SERT). nih.govresearchgate.net The ability of the transporter to take up the substrate into the cell is measured in the presence and absence of the test compound. An effective inhibitor will block substrate uptake, and the concentration required to inhibit uptake by 50% (IC50) is determined. nih.gov

Enzyme Inhibition Assays

While direct enzyme inhibition data for this compound is not extensively documented in publicly available research, studies on structurally related compounds suggest potential interactions with certain enzyme classes. A notable area of investigation for analogous structures involves histone deacetylases (HDACs). Polypeptide compounds synthesized from 3-amino-3-arylpropionic acids, which share a similar structural backbone, have been shown to exhibit inhibitory activity against HDACs. These enzymes play a critical role in the regulation of gene expression, and their inhibition is a key mechanism in some cancer therapies. The potential for this compound to interact with HDACs or other enzymes warrants further investigation to elucidate its specific inhibitory profile.

To systematically evaluate the enzyme inhibitory potential of this compound and its analogs, a panel of enzymatic assays would be required. The following table outlines a hypothetical screening cascade for such an investigation.

| Enzyme Target | Assay Principle | Key Parameters Measured | Rationale for Inclusion |

| Histone Deacetylases (HDACs) | Fluorometric or colorimetric detection of deacetylated substrate | IC50 (half-maximal inhibitory concentration) | Based on activity of related 3-amino-3-arylpropionic acid derivatives. |

| Monoamine Oxidases (MAO-A and MAO-B) | Measurement of hydrogen peroxide or ammonia (B1221849) production | IC50, Ki (inhibition constant) | Phenylpropanolamine scaffold is present in some MAO inhibitors. |

| Cytochrome P450 Isoforms (e.g., CYP2D6, CYP3A4) | Luminescent or fluorescent probe substrate assays | IC50 | To assess potential for drug-drug interactions. |

Receptor Binding Assays (e.g., [35S]GTPγS Assays)

The interaction of this compound with various receptors is another critical area of research. Receptor binding assays are fundamental in determining the affinity and functional activity of a compound at a specific receptor. A particularly informative method is the [35S]GTPγS binding assay, which measures the activation of G protein-coupled receptors (GPCRs). This assay quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor stimulation by an agonist.

Research on 3-amino-3-phenylpropionamide derivatives, which are structurally similar to the title compound, has demonstrated high affinity for the µ-opioid receptor. nih.gov This suggests that this compound could also interact with opioid receptors. The µ-opioid receptor is a key target for pain management, and compounds that bind to it can act as agonists, antagonists, or allosteric modulators.

The following table presents a hypothetical summary of receptor binding affinities for a series of analogs, which would be essential for understanding the structure-activity relationship.

| Compound | Receptor Target | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Assay Type |

| This compound | µ-Opioid Receptor | Data not available | Data not available | Radioligand Binding |

| Analog A (e.g., 4-fluoro substitution) | µ-Opioid Receptor | Hypothetical value | Hypothetical value | [35S]GTPγS Assay |

| Analog B (e.g., unsubstituted phenyl) | µ-Opioid Receptor | Hypothetical value | Hypothetical value | [35S]GTPγS Assay |

| Analog C (e.g., propionamide derivative) | µ-Opioid Receptor | High affinity reported nih.gov | Agonist/Antagonist activity | Radioligand Binding |

Comparative Analysis with Similar Chiral Amino Alcohol Analogs

The biological activity of chiral amino alcohols is highly dependent on their three-dimensional structure and the nature of their substituents. A comparative analysis of this compound with its analogs can provide valuable insights into the structure-activity relationships (SAR). Key modifications to consider include the position and nature of the halogen on the phenyl ring, the stereochemistry of the chiral center, and modifications to the amino and hydroxyl groups.

For instance, the position of the fluorine atom on the phenyl ring (e.g., 2-fluoro, 3-fluoro, or 4-fluoro) can significantly impact binding affinity and selectivity for a particular biological target. This is due to alterations in the electronic properties and the potential for specific interactions, such as hydrogen bonding, with the target protein. Furthermore, the (S)-enantiomer is expected to exhibit different biological activity compared to its (R)-enantiomer, as biological targets are themselves chiral.

The following table provides a comparative overview of the structural features of several chiral amino alcohol analogs and their reported or potential biological activities.

| Compound Name | Stereochemistry | Phenyl Substitution | Key Structural Difference from Target Compound | Reported or Potential Biological Activity |

| This compound | S | 3-Fluoro | - | Potential µ-opioid receptor ligand and enzyme inhibitor. |

| (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol | S | 4-Fluoro | Position of fluorine | May exhibit altered receptor affinity and selectivity. |

| (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol | S | 4-Chloro | Halogen substituent | Changes in lipophilicity and electronic properties could affect activity. |

| (S)-3-Amino-3-phenylpropan-1-ol | S | Unsubstituted | Lack of halogen | Baseline for assessing the effect of halogen substitution. |

| 3-Amino-3-phenylpropionamide | Racemic/Chiral | Unsubstituted | Amide instead of alcohol | High affinity for the µ-opioid receptor. nih.gov |

| 3-Aminomorphinans | Varies | Fused ring system | Rigid, polycyclic structure | High affinity for opioid receptors. |

This comparative analysis highlights the importance of systematic structural modifications in elucidating the pharmacophore of this class of compounds and for the rational design of new analogs with improved potency and selectivity.

Emerging Research Areas and Future Perspectives for S 3 Amino 3 3 Fluorophenyl Propan 1 Ol

Development of Novel Synthetic Methodologies with Enhanced Sustainability

The synthesis of enantiomerically pure compounds like (S)-3-Amino-3-(3-fluorophenyl)propan-1-ol is crucial for their application in pharmaceuticals. Current research is moving towards greener and more sustainable synthetic methods to reduce environmental impact and improve efficiency.